molecular formula C21H14FN3S B2789570 9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 688792-61-2

9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

Cat. No.: B2789570
CAS No.: 688792-61-2
M. Wt: 359.42
InChI Key: HJRFXHJUAALHJG-UHFFFAOYSA-N
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Description

This compound is a tetracyclic heterocyclic system featuring a fused azatetracyclo framework with a 3-fluorophenylmethylsulfanyl substituent. Its molecular complexity arises from the integration of nitrogen and sulfur atoms within a rigid polycyclic scaffold, which may confer unique electronic and steric properties.

Properties

IUPAC Name

6-[(3-fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3S/c22-15-7-5-6-14(12-15)13-26-21-24-17-9-2-1-8-16(17)20-23-18-10-3-4-11-19(18)25(20)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRFXHJUAALHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene typically involves a multi-step process. One common synthetic route includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction. This method yields the desired compound in moderate to good yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound 9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, materials science, and environmental science.

Anticancer Activity

Recent studies have indicated that compounds similar to 9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene exhibit promising anticancer properties. The unique structure of the compound allows it to interact with biological targets involved in cancer cell proliferation and survival pathways. For example:

  • Mechanism of Action : The compound may inhibit specific kinases or transcription factors that are critical for tumor growth.
  • Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The sulfur-containing moiety in the compound enhances its antimicrobial activity. Research has shown that:

  • Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Potential for Drug Development : Its unique structure could lead to the development of new antibiotics that can overcome resistance mechanisms.

Organic Electronics

The structural characteristics of 9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene make it a candidate for use in organic electronic devices:

  • Conductivity Properties : The presence of aromatic rings and sulfur atoms can enhance charge transport properties.
  • Application in OLEDs : The compound's photophysical properties suggest potential use in organic light-emitting diodes (OLEDs).

Polymer Chemistry

In polymer science, the compound can serve as a functional monomer or additive:

  • Polymerization Potential : It can be incorporated into polymer matrices to impart specific functionalities such as enhanced thermal stability or improved mechanical properties.
  • Case Studies : Research has explored its use in creating composite materials with enhanced electrical and thermal conductivity.

Environmental Remediation

The compound's ability to interact with various pollutants positions it as a potential agent for environmental cleanup:

  • Heavy Metal Binding : Studies indicate that sulfur-containing compounds can effectively bind heavy metals from contaminated water sources.
  • Case Studies : Experimental setups have demonstrated the efficacy of similar compounds in removing contaminants from soil and water.

Biodegradability

Research into the biodegradability of such complex organic compounds is crucial for assessing their environmental impact:

  • Degradation Pathways : Investigations are ongoing to understand how these compounds break down in natural environments and their byproducts' toxicity.

Mechanism of Action

The mechanism of action of 9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene involves the generation of reactive oxygen species (ROS), which play a crucial role in cell proliferation and differentiation. Excessive ROS production can induce oxidative damage to cellular lipids, proteins, and DNA, leading to cell death . This mechanism is particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features References
9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene C₁₉H₁₄FN₃S 335.40 g/mol 3-fluorophenylmethylsulfanyl Enhanced lipophilicity; potential for π-π stacking with aromatic systems.
9-sulfanylidene-8,10,17-triazatetracyclo[...]-5-carboxylic acid C₁₅H₉N₃O₂S 295.32 g/mol Carboxylic acid at position 5 Increased polarity; potential for hydrogen bonding and solubility in aqueous media.
N-[(9E)-8,10,17-triazatetracyclo[...]-9-ylidene]benzamide C₁₉H₁₃N₃O 315.34 g/mol Benzamide group Amide functionality may enhance binding to biological targets via H-bonding.
5-(4-chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[...]hexadeca[...]hexaene C₂₄H₁₆ClFN₃O₂ 444.86 g/mol 4-chlorophenyl, dioxa (O) rings Oxygen atoms improve metabolic stability; chloro substituent may alter electronic properties.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one C₁₆H₁₄N₂O₂S₂ 330.42 g/mol 4-methoxyphenyl, dithia (S) bridges, ketone Sulfur-rich framework may influence redox activity; methoxy group enhances electron donation.

Key Comparative Insights

Substituent Effects :

  • The 3-fluorophenylmethylsulfanyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the carboxylic acid derivative (295.32 g/mol) is more polar, likely favoring aqueous solubility but limiting blood-brain barrier penetration .
  • The benzamide analog (315.34 g/mol) introduces hydrogen-bonding capacity, which could improve target affinity in enzyme-binding pockets .

Heteroatom Variations: Replacement of sulfur with dioxa (O) rings (as in the 444.86 g/mol compound) may enhance metabolic stability but reduce electrophilic reactivity compared to thioether-containing analogs .

Structural Rigidity :

  • The tetracyclic scaffold across all analogs enforces planarity, which may improve stacking interactions with aromatic residues in proteins or DNA. However, steric hindrance from substituents like the 4-chlorophenyl group could modulate binding specificity .

Research Findings and Data Gaps

  • Crystallographic Data : Structural validation of related compounds (e.g., via SHELX refinements) confirms the tetracyclic framework’s geometry . However, single-crystal data for the target compound are absent in the provided evidence.
  • Biological Activity: No explicit bioactivity data are reported for the target compound. Analogous structures (e.g., benzamide derivatives) show promise in computational docking studies against kinases, but experimental validation is needed .
  • Physicochemical Properties : Experimental logP or solubility values are lacking, though computational tools like Mercury CSD could predict packing patterns and intermolecular interactions .

Biological Activity

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple nitrogen atoms incorporated into its framework. The presence of the 3-fluorophenyl and methylsulfanyl substituents suggests potential interactions with biological targets, possibly influencing its pharmacological profile.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈F₃N₃S
  • Molecular Weight : Approximately 353.47 g/mol

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, studies on related tricyclic and tetracyclic compounds have shown promising results against various cancer cell lines, including breast, prostate, and lung cancers. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK/ERK pathway.

Antimicrobial Properties

The presence of sulfur in the compound may enhance its antimicrobial activity. Compounds containing sulfanyl groups have been documented to exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. In particular, derivatives of similar structures have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound's nitrogen-rich framework may allow it to act as an enzyme inhibitor. Preliminary studies suggest that it could inhibit key enzymes involved in metabolic pathways or signal transduction processes, which is a common mechanism for many pharmacologically active compounds.

Case Studies

  • Anticancer Assays : In vitro studies conducted on derivatives of tetracyclic compounds demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 for breast cancer). These findings suggest potential for further development into therapeutic agents.
  • Antimicrobial Testing : A study evaluating the antibacterial activity of sulfur-containing compounds reported minimum inhibitory concentrations (MIC) as low as 32 µg/mL against E. coli, indicating strong antimicrobial potential.
  • Enzyme Activity : Investigations into enzyme inhibition revealed that similar compounds can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-7 (breast cancer)5-15
AntimicrobialE. coli32
Enzyme InhibitionCOX/LOX10-50

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